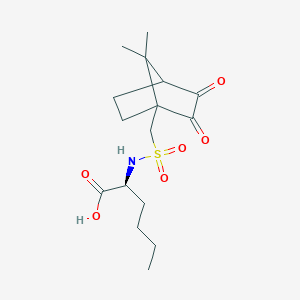

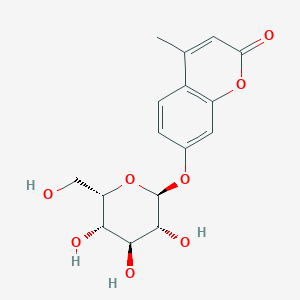

1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-, (3R,4R)-rel-(9CI)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar pyrrolidine derivatives often involves complex reactions with specific substrates. For example, the synthesis of pyridonecarboxylic acids and their analogues, which share structural similarities with the target compound, can be achieved through reactions involving amino-substituted cyclic amino groups, such as 3-aminopyrrolidine, with various carboxylic acid derivatives (Egawa et al., 1984). Another approach involves the divergent synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines starting from trans-4-hydroxy-L-proline, highlighting the versatility of pyrrolidine synthesis (Curtis et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including the target compound, can be elucidated through various analytical techniques. For instance, crystal structure and Hirshfeld surface analysis can provide detailed insights into the configuration and stereochemistry of such compounds (Pedroso et al., 2020).

Chemical Reactions and Properties

Pyrrolidine derivatives can undergo a range of chemical reactions, reflecting their rich chemical properties. One notable reaction is the one-pot oxidative decarboxylation-beta-iodination of amino acids, which is a mild procedure allowing the introduction of different substituents at the pyrrolidine ring (Boto et al., 2001).

科学的研究の応用

Toxicity and Non-Mutagenicity of Aminoxyl Radicals

A critical review of the literature on the toxicity of aminoxyl radicals, including derivatives related to 1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-, (3R,4R)-rel-(9CI), suggests these radicals generally possess very low toxicity and are not mutagenic. Evaluations conducted in vitro using Salmonella typhimurium strains and a xanthine oxidase enzyme supplement found several aminoxyl radicals to be nonmutagenic, supporting the safety of these compounds for further scientific and potentially therapeutic applications (Sosnovsky, 1992).

Metabolic Functionalization of Alkyl Moieties

Research on the metabolic hydroxy and carboxy functionalization of alkyl moieties, which include structures related to 1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-, (3R,4R)-rel-(9CI), has revealed that these modifications can significantly impact the pharmacologic activity of drug molecules. The review discusses how these functionalizations can lead to changes in the activity of the parent compound, highlighting the importance of structural features in determining the metabolic and pharmacologic outcomes of such compounds (El-Haj & Ahmed, 2020).

Pyrroline-5-Carboxylate in Plant Defense

Pyrroline-5-carboxylate (P5C), a metabolite closely related to the discussed compound, plays a critical role in plant defense mechanisms against pathogens. Research indicates that P5C metabolism is tightly regulated during pathogen infection and abiotic stress, suggesting a significant role for related compounds in enhancing plant resilience to environmental challenges (Qamar, Mysore, & Senthil-Kumar, 2015).

Supramolecular Capsules from Calixpyrrole Scaffolds

Calixpyrrole scaffolds, including those structurally akin to 1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-, (3R,4R)-rel-(9CI), have been utilized in the self-assembly of supramolecular capsules. These capsules demonstrate potential in various applications due to their unique structural and functional properties, offering insight into the versatility of pyrrolidine-based compounds in advanced material science (Ballester, 2011).

特性

InChI |

InChI=1S/C9H17N2O3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h5-6H,10H2,1-4H3,(H,12,13)/t5-,6+/m0/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRVTMYIMWZKKW-NTSWFWBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C(N1[O])(C)C)N)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C(N1[O])(C)C)N)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 46780322 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)

![pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1139714.png)

![[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1139724.png)